molecular formula C15H15N5O3S B2754311 3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-67-7

3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2754311
CAS No.: 891124-67-7
M. Wt: 345.38
InChI Key: IASARKDMRLNIFL-UHFFFAOYSA-N
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Description

The compound you mentioned belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones . These compounds have been studied for their potential applications in various fields .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds have been synthesized through reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . Another method involved the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray crystallography . The structure is influenced by electronic factors according to DFT calculations .


Chemical Reactions Analysis

In the synthesis of similar compounds, a thermal retro Diels–Alder (RDA) reaction resulted in the target compounds as single products .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural characterization of novel compounds incorporating the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold, showcasing methods for creating derivatives with potential antibacterial activities. For instance, Lahmidi et al. (2019) synthesized a derivative of pyrimidine, characterized by X-ray diffraction and spectroscopic techniques, and evaluated its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

Antimicrobial Activities

The antimicrobial properties of compounds related to 3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been a significant focus. Hossain and Bhuiyan (2009) reported the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives, indicating the potential for these compounds to serve as effective antimicrobial agents (Hossain & Bhuiyan, 2009).

Antitumor Activities

Research into the antitumor activities of derivatives of this compound class has also been explored. Islam, Ashida, and Nagamatsu (2008) prepared 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and evaluated their antitumor activities, finding moderate antiviral and antitumor activities in some of the synthesized compounds (Islam, Ashida, & Nagamatsu, 2008).

Future Directions

Future research could focus on synthesizing your specific compound and studying its properties and potential applications. The methods used for similar compounds could provide a starting point .

Properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-2-4-11-8-13(21)16-14-17-18-15(19(11)14)24-9-10-5-3-6-12(7-10)20(22)23/h3,5-8H,2,4,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASARKDMRLNIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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